[2,2'-Bipyridine]-4,4'-dicarbaldehyde
CAS No.: 99970-84-0
Cat. No.: VC21090578
Molecular Formula: C12H8N2O2
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde - 99970-84-0](/images/no_structure.jpg)
Specification
CAS No. | 99970-84-0 |
---|---|
Molecular Formula | C12H8N2O2 |
Molecular Weight | 212.2 g/mol |
IUPAC Name | 2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H |
Standard InChI Key | UJCACAOPZBJKIW-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O |
Canonical SMILES | C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O |
Introduction
Chemical Structure and Properties
Structural Features
[2,2'-Bipyridine]-4,4'-dicarbaldehyde consists of two pyridine rings joined at their respective 2-positions, creating a bipyridine backbone. The distinctive feature of this compound is the presence of two aldehyde groups (-CHO) at the 4 and 4' positions of the pyridine rings. This structural arrangement provides the molecule with both coordinating ability through the bipyridine nitrogen atoms and chemical reactivity through the aldehyde groups.
Physical and Chemical Properties
The compound exists as a light yellow powder at room temperature with a melting point of approximately 188°C . Its physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Spectroscopic Characteristics
The compound can be characterized by several spectroscopic techniques. Its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. The aldehyde protons typically appear as distinctive downfield signals in the ¹H NMR spectrum, while the carbonyl stretching vibrations of the aldehyde groups show characteristic absorption bands in the IR spectrum.
Synthesis Methods
Oxidation of 4,4'-Dimethyl-2,2'-bipyridine
The most common method for synthesizing [2,2'-Bipyridine]-4,4'-dicarbaldehyde involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. Several oxidizing agents can be used for this transformation, with manganese dioxide being particularly effective. A patented synthetic method is described in Table 2.
Table 2: Synthesis Method Using Manganese Dioxide Oxidation
Chemical Reactions
Reactivity of Aldehyde Groups
The aldehyde groups in [2,2'-Bipyridine]-4,4'-dicarbaldehyde are highly reactive and can undergo various transformations typical of the aldehyde functional group. Table 3 summarizes the main types of reactions this compound can participate in.
Table 3: Key Reactions of [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Reaction Type | Description | Products | Reagents/Conditions |
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Oxidation | Oxidation of aldehyde groups to carboxylic acids | [2,2'-Bipyridine]-4,4'-dicarboxylic acid | KMnO₄ in acidic medium |
Reduction | Reduction of aldehyde groups to primary alcohols | [2,2'-Bipyridine]-4,4'-diol | NaBH₄ in methanol or ethanol |
Schiff Base Formation | Condensation with primary amines | Schiff base derivatives | Primary amines, mild conditions |
Nucleophilic Addition | Addition of nucleophiles to the carbonyl group | Various adducts | Various nucleophiles under appropriate conditions |
Metal Coordination Chemistry
The bipyridine core of [2,2'-Bipyridine]-4,4'-dicarbaldehyde serves as a bidentate ligand, capable of forming coordination complexes with various transition metals. These complexes can exhibit interesting photophysical and electrochemical properties, making them valuable in materials science and catalysis.
Applications in Scientific Research
Coordination Chemistry
[2,2'-Bipyridine]-4,4'-dicarbaldehyde functions as a bidentate ligand that can form stable complexes with transition metals. These complexes are studied for their catalytic properties in various reactions, including oxidation and reduction processes. The presence of the aldehyde groups provides additional functionality for further modifications of the ligand.
Building Block in Organic Synthesis
The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde groups allow for various transformations, including:
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Schiff base formation with primary amines
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Wittig reactions for olefination
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Aldol condensations for carbon-carbon bond formation
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Reductive amination for nitrogen-containing derivatives
Metallogel Formation
[2,2'-Bipyridine]-4,4'-dicarbaldehyde has shown significant potential in the creation of novel materials, particularly metallogels. The compound's unique structure allows it to participate in both Schiff base reactions through its aldehyde groups and metal coordination through its bipyridine moiety. This dual functionality enables the formation of three-dimensional networks when combined with aminoglycosides and metal ions.
Fluorescent Probes
The compound can be utilized in the development of fluorescent probes for detecting metal ions in biological systems. The coordination of metal ions to the bipyridine unit can lead to changes in fluorescence properties, making these derivatives useful as sensing materials.
Biological Activities
Antimicrobial Properties
Research has indicated that [2,2'-Bipyridine]-4,4'-dicarbaldehyde may exhibit antimicrobial activity against several bacterial strains. The mechanism is believed to involve the formation of covalent bonds between the compound's carbonyl groups and amino acid residues in bacterial proteins, potentially inhibiting their function and growth.
Antioxidant Properties
Studies have suggested that the compound demonstrates some ability to scavenge free radicals, indicating potential applications in combating oxidative stress-related conditions. This antioxidant activity appears to be dose-dependent, with higher concentrations showing increased scavenging activity.
Table 4: Reported Biological Activities
Activity Type | Target Organisms/Systems | Effectiveness | Mechanism |
---|---|---|---|
Antimicrobial | Escherichia coli, Staphylococcus aureus | Dose-dependent reduction in bacterial viability | Formation of covalent bonds with amino acid residues |
Antioxidant | DPPH radical scavenging assays | Dose-dependent increase in scavenging activity | Free radical neutralization |
Comparison with Related Compounds
Relationship to [2,2'-Bipyridine]-4,4'-dicarboxylic acid
[2,2'-Bipyridine]-4,4'-dicarbaldehyde is closely related to [2,2'-Bipyridine]-4,4'-dicarboxylic acid (CAS: 6813-38-3), which can be obtained through oxidation of the aldehyde groups. The carboxylic acid derivative has been more extensively studied and has established applications in dye-sensitized solar cells (DSSCs) and metal-organic frameworks (MOFs).
Table 5: Comparison of [2,2'-Bipyridine]-4,4'-dicarbaldehyde with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences | Applications |
---|---|---|---|---|---|
[2,2'-Bipyridine]-4,4'-dicarbaldehyde | 99970-84-0 | C₁₂H₈N₂O₂ | 212.20 g/mol | Aldehyde groups at 4,4' positions | Organic synthesis, coordination chemistry |
[2,2'-Bipyridine]-4,4'-dicarboxylic acid | 6813-38-3 | C₁₂H₈N₂O₄ | 244.20 g/mol | Carboxylic acid groups at 4,4' positions | DSSCs, MOFs, photosensitizers |
Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | 71071-46-0 | C₁₄H₁₂N₂O₄ | 272.26 g/mol | Methyl ester groups at 4,4' positions | Organic synthesis intermediate |
4,4'-Dimethyl-2,2'-bipyridine | N/A | C₁₂H₁₂N₂ | 184.24 g/mol | Methyl groups at 4,4' positions | Precursor in synthesis |
Functional Differences
The key differences between these compounds lie in their reactive functional groups:
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[2,2'-Bipyridine]-4,4'-dicarbaldehyde features reactive aldehyde groups suitable for various condensation reactions.
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[2,2'-Bipyridine]-4,4'-dicarboxylic acid has carboxylic acid groups that can form salts, esters, and amides.
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Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate contains less reactive ester groups that can undergo hydrolysis or aminolysis.
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4,4'-Dimethyl-2,2'-bipyridine has methyl groups that require oxidation to introduce more reactive functionalities.
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